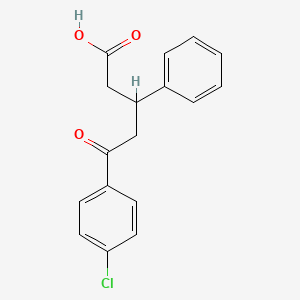
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be synthesized through the reaction of triphenylphosphine with ethyl bromoacetate . The reaction is typically carried out in an organic solvent such as ethyl acetate, and the mixture is stirred at room temperature for 24 hours . The product is then filtered and washed with ethyl acetate to obtain the final compound .
Análisis De Reacciones Químicas
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium undergoes various chemical reactions, including:
Wittig Olefination: It reacts with aldehydes or ketones to form alkenes.
Bergman Cyclization: It is used in the synthesis of precursors for Bergman cyclization.
Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles.
Common reagents used in these reactions include aldehydes, ketones, and nucleophiles such as amines and thiols . The major products formed from these reactions are alkenes, cyclized compounds, and Michael adducts .
Aplicaciones Científicas De Investigación
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium involves its role as a reactant in various chemical reactions. It acts as a Michael acceptor, participating in nucleophilic addition reactions . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium can be compared with similar compounds such as:
Carboxymethyl-triphenyl-phosphonium bromide: Similar in structure but lacks the ethyl ester group.
Ethyltriphenylphosphonium: Similar in structure but with different functional groups.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its applications in various fields .
Propiedades
Fórmula molecular |
C22H22O2P+ |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium |
InChI |
InChI=1S/C22H22O2P/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3/q+1 |
Clave InChI |
BDBCCQWLFKVQRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[2-(2-Cyanoethoxy)ethyl]sulfanyl}propanenitrile](/img/structure/B8731491.png)






